2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide
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Overview
Description
“2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide” is a chemical compound. It is a derivative of 3,4-dihydroisoquinoline-2(1H)-carboxamide . These compounds have been studied for their potential as antidepressant and anticonvulsant agents .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has been reported in the literature . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the available resources .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of “2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide” and related compounds could include further exploration of their potential as antidepressant and anticonvulsant agents . Additionally, more research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
Properties
IUPAC Name |
2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)15-6-5-9-3-4-10(13(14)17)7-11(9)8-15/h2-4,7H,1,5-6,8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCTYYEQZXZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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